Validated Synthetic Utility in a Selective PERK Inhibitor Program
The compound is explicitly cited as the reactant used in the synthesis of 1H-pyrazol-3(2H)-ones, a series identified by Smith et al. as potent and selective PERK inhibitors . The target molecule, inhibitor 44, demonstrated a PERK IC50 of < 10 nM in a TR-FRET assay, with excellent selectivity over GCN2 and IRE1 [1]. While this differentiation belongs to the final inhibitor rather than the building block itself, it defines a specific application path where incorrect boronic ester selection would directly fail to produce the active biaryl pharmacophore .
| Evidence Dimension | Specificity of building block for generating a biologically active pharmacophore |
|---|---|
| Target Compound Data | Sole precursor to the 2-methylquinolin-6-yl motif in the final PERK inhibitor |
| Comparator Or Baseline | Any other quinoline boronic ester (e.g., 3-, 5-, 7-, or 8-substituted derivatives) would yield a structurally distinct, inactive, or less selective molecule. |
| Quantified Difference | Cannot be quantified for the building block itself, but the final PERK inhibitor (which requires this building block) is >500-fold selective over GCN2 and IRE1 kinases [1]. |
| Conditions | TR-FRET assay for PERK activity; selectivity panel against GCN2 and IRE1 [1]. |
Why This Matters
Procurement of this specific building block is non-negotiable for replicating the published synthesis of the lead PERK inhibitor molecule and maintaining its potency and selectivity profile.
- [1] Smith, A. L. et al. Discovery of 1H-Pyrazol-3(2H)-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). J. Med. Chem. 2015, 58, 1426-1441. View Source
